3-Bromo-7-methoxyimidazo[1,2-a]pyridine-8-carbonitrile is a heterocyclic compound characterized by its unique molecular structure, which includes a bromine atom at the third position, a methoxy group at the seventh position, and a carbonitrile group at the eighth position of the imidazo[1,2-a]pyridine ring system. Its molecular formula is and it is noted for its potential biological activities, particularly in medicinal chemistry.
This compound can be sourced from various chemical suppliers and databases, including PubChem and BenchChem, which provide detailed descriptions and synthesis methods. The compound's unique properties have made it a subject of interest in pharmaceutical research.
3-Bromo-7-methoxyimidazo[1,2-a]pyridine-8-carbonitrile is classified as an imidazopyridine derivative, which is part of a larger class of heterocyclic compounds that are widely studied for their biological activities. These compounds often exhibit significant pharmacological properties, making them valuable in drug development.
The synthesis of 3-Bromo-7-methoxyimidazo[1,2-a]pyridine-8-carbonitrile typically involves the following steps:
The synthesis may require specific reaction conditions such as temperature control and solvent selection to optimize yields. For example, reactions may be carried out in polar aprotic solvents like dimethylformamide to facilitate electrophilic substitution reactions.
3-Bromo-7-methoxyimidazo[1,2-a]pyridine-8-carbonitrile can participate in various chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for 3-Bromo-7-methoxyimidazo[1,2-a]pyridine-8-carbonitrile involves its interaction with specific molecular targets such as enzymes or receptors. This compound may exhibit inhibitory effects on certain enzymes associated with cell proliferation, suggesting potential anticancer properties.
The exact pathways depend on the target proteins and biological context but often involve modulation of signaling pathways critical for cellular functions.
Relevant analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are commonly used to confirm the structure and purity of synthesized compounds.
3-Bromo-7-methoxyimidazo[1,2-a]pyridine-8-carbonitrile has several scientific uses:
This compound exemplifies the importance of heterocyclic chemistry in developing novel therapeutic agents with diverse applications in health sciences.
Imidazo[1,2-a]pyridines represent a privileged class of nitrogen-bridged bicyclic heterocycles characterized by a fusion between imidazole and pyridine rings at the [1,2-a] junction. This scaffold features a bridgehead nitrogen atom that creates a unique electronic environment, imparting significant dipole moments (typically >3.0 Debye) and planar topography ideal for biomolecular interactions. The bicyclic system enhances metabolic stability compared to monocyclic heterocycles while maintaining sufficient aqueous solubility for drug development. Positional substitution dramatically modulates properties: electron-donating groups (e.g., 7-methoxy) increase π-electron density at C-5 and C-7, while electron-withdrawing substituents (bromo, cyano) create orthogonal electronic gradients. The title compound exemplifies strategic decoration, with C-3 bromine enabling cross-coupling, C-7 methoxy directing electrophilic substitution, and C-8 cyano facilitating hydrogen bonding and dipole interactions [4] [6].
Halogenation and cyano functionalization of imidazo[1,2-a]pyridines emerged as pivotal strategies in late 20th-century medicinal chemistry. Bromine, serving as a versatile pharmacophore and coupling handle, first gained prominence in kinase inhibitor development (e.g., ALK inhibitors featuring 3-bromo-6-chloro derivatives [8]). Cyano groups, introduced in the early 2000s, proved critical for enhancing target binding through hydrogen bond acceptance and modulating electronic distribution. The strategic combination at C-3 and C-8 positions—as seen in 3-bromo-7-methoxyimidazo[1,2-a]pyridine-8-carbonitrile—creates a multifunctional template enabling sequential derivatization while maintaining optimal logP (predicted 2.11) for membrane permeability [4] [7]. This trifunctional design represents an evolution beyond early monosubstituted analogs like 3-bromo-7-methoxyimidazo[1,2-a]pyridine (CID 54775577) [1].
This compound addresses three core objectives in contemporary heterocyclic chemistry: (1) Providing a synthetically tractable intermediate for parallel derivatization via Suzuki-Miyaura (bromine), SNAr (cyano activation), and electrophilic substitution (methoxy-directed); (2) Establishing a molecular template with balanced hydrophilicity (TPSA 26.53 Ų) and lipophilicity (logP 2.11) for bioactive molecule discovery [7]; and (3) Enabling photophysical studies through extended conjugation between electron-donating methoxy and electron-withdrawing cyano groups. Its predicted collision cross-section (136.8 Ų for [M+H]+) further suggests utility in probe design for cellular imaging applications [4].
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: 925246-00-0